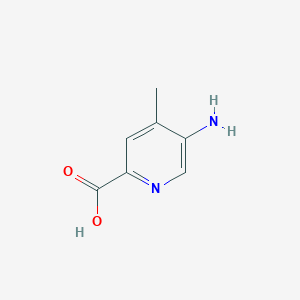
2-(benzylthio)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzylthio)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with various functional groups, including a benzylthio group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, benzylthio group, and acetamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the acetamide group could participate in reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Chiral Separation and Absolute Configuration Assignment
Enantiomeric Separation
Studies have demonstrated the significance of chiral separation in enhancing the pharmacological properties of compounds. Rossi et al. (2016) successfully achieved the chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists, including derivatives similar to the chemical , using high-performance liquid chromatography (HPLC). Chiroptical spectroscopies, coupled with Density Functional Theory (DFT) calculations, were applied to assign the absolute configuration of these compounds, highlighting their potential in developing more selective and effective pharmaceuticals (Rossi et al., 2016).
Dual Inhibitory Activity
Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Gangjee et al. (2008) synthesized a series of compounds as potential dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Their research underscores the therapeutic potential of these compounds in cancer treatment, with some showing exceptionally potent inhibitory activity, suggesting the versatility of the pyrimidine scaffold in designing dual-function inhibitors (Gangjee et al., 2008).
Antimicrobial and Antifungal Activities
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel derivatives, including those with a core structure similar to 2-(benzylthio)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide, have been explored for their antimicrobial and antifungal properties. Thanh and Mai (2009) reported the synthesis of thioureas derived from 2-amino-4,6-diarylpyrimidines, demonstrating significant antibacterial and antifungal activities, which could lead to the development of new therapeutic agents for treating infectious diseases (Thanh & Mai, 2009).
Molecular Structure Analysis
Crystal Structure Determination
Understanding the molecular and crystal structure of chemical compounds is crucial for drug design and development. Subasri et al. (2016) conducted studies to determine the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing valuable insights into their conformational properties and potential interactions with biological targets. This structural knowledge aids in the rational design of compounds with improved pharmacological profiles (Subasri et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11-6-10(15-13(19)16-11)14-12(18)8-20-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDAVITEFAGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2523879.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2523881.png)
![Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2523885.png)

![Cyclohexyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2523887.png)

![2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride](/img/structure/B2523889.png)
![1-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2523890.png)




